Plasmenylcholine

説明

特性

分子式 |

C40H81NO7P+ |

|---|---|

分子量 |

719 g/mol |

IUPAC名 |

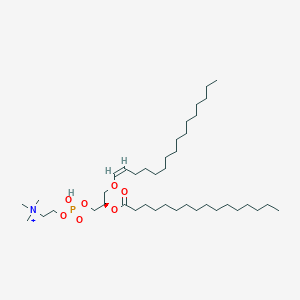

2-[[(2R)-2-hexadecanoyloxy-3-[(Z)-hexadec-1-enoxy]propoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium |

InChI |

InChI=1S/C40H80NO7P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-35-45-37-39(38-47-49(43,44)46-36-34-41(3,4)5)48-40(42)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h32,35,39H,6-31,33-34,36-38H2,1-5H3/p+1/b35-32-/t39-/m1/s1 |

InChIキー |

PEWXKAOBUSBJLD-MCBGMKGZSA-O |

異性体SMILES |

CCCCCCCCCCCCCCCC(=O)O[C@H](CO/C=C\CCCCCCCCCCCCCC)COP(=O)(O)OCC[N+](C)(C)C |

正規SMILES |

CCCCCCCCCCCCCCCC(=O)OC(COC=CCCCCCCCCCCCCCC)COP(=O)(O)OCC[N+](C)(C)C |

同義語 |

choline plasmalogen choline plasmalogens lecithin ether lecithin ethers plasmenylcholine |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Structure of Plasmenylcholine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Plasmenylcholine is a unique subclass of glycerophospholipids characterized by a vinyl-ether bond at the sn-1 position of the glycerol (B35011) backbone. This structural feature confers distinct chemical and physical properties that influence membrane dynamics, cellular signaling, and protection against oxidative stress. This guide provides a comprehensive overview of the molecular structure of this compound, its biosynthesis, and its role in key signaling pathways. Detailed experimental methodologies for its analysis are also presented, offering a valuable resource for professionals in lipid research and drug development.

Core Structure of this compound

This compound belongs to the broader class of plasmalogens. Its fundamental structure consists of a glycerol backbone with three substitutions:

-

sn-1 position: An alkyl chain attached via a characteristic O-alk-1'-enyl ether linkage (a vinyl-ether bond). This bond is a defining feature of plasmalogens and is more resistant to cleavage by some phospholipases compared to the ester bonds found in diacyl phospholipids. The alkyl chain is typically derived from C16:0, C18:0, or C18:1 fatty alcohols.[1]

-

sn-2 position: A fatty acid attached via an ester bond. This position is commonly occupied by polyunsaturated fatty acids (PUFAs) such as arachidonic acid (20:4) or docosahexaenoic acid (22:6).[1]

-

sn-3 position: A phosphocholine (B91661) head group.

The presence of the vinyl-ether bond introduces a kink in the sn-1 chain, affecting the packing of the lipid in cellular membranes.

Chemical and Physical Properties

The unique structural attributes of this compound give rise to specific chemical and physical properties.

| Property | Value | Reference |

| Molecular Formula (Example) | C40H81NO7P+ | [2] |

| Molecular Weight (Example) | 719.0 g/mol | [2] |

| IUPAC Name (Example) | 2-[[(2R)-2-hexadecanoyloxy-3-[(Z)-hexadec-1-enoxy]propoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium | [2] |

Note: The example provided is for a specific molecular species of this compound. The exact molecular formula and weight will vary depending on the fatty acid and alkyl chain composition.

Stereochemistry

The glycerol backbone of this compound is chiral, with the natural stereochemistry being sn-glycerol-3-phosphate. The vinyl-ether bond at the sn-1 position is typically in the cis (Z) configuration.[3]

Structural Visualization

The following diagram, generated using the DOT language, illustrates the core structure of a representative this compound molecule.

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step process that begins in the peroxisomes and is completed in the endoplasmic reticulum (ER). A key feature of this pathway is that this compound is not directly synthesized from its plasmanyl (ether-linked) precursor. Instead, it is primarily derived from the modification of plasmenylethanolamine.

The following diagram outlines the major steps in the biosynthesis of this compound.

Signaling Pathways Involving this compound

Plasmenylcholines are not merely structural components of membranes; they are also involved in various cellular signaling pathways.

Membrane Fusion

The structure of plasmenylethanolamine, the precursor to this compound, has a propensity to form non-lamellar structures, which can facilitate membrane fusion events.[4] This is crucial for processes like neurotransmitter release and vesicle trafficking. While this compound itself does not readily form these non-bilayer structures, its synthesis from plasmenylethanolamine suggests a dynamic interplay in regulating membrane fusion.[5]

Second Messenger Generation

The vinyl-ether bond of this compound is susceptible to cleavage by reactive oxygen species (ROS). This cleavage can generate lipid second messengers, such as α-hydroxyaldehydes, which can modulate downstream signaling cascades.[6] Additionally, phospholipases can act on this compound to release arachidonic acid, a precursor for eicosanoid signaling molecules.[7]

Neuroprotection

Plasmenylcholines have been implicated in neuroprotective signaling pathways. Studies have shown that plasmalogens can activate pro-survival signaling cascades involving kinases such as Akt and ERK.[8][9] This activation can protect neuronal cells from apoptosis.

The following diagram illustrates a simplified neuroprotective signaling pathway involving this compound.

Cholesterol Homeostasis

Recent evidence suggests a link between plasmalogen levels and the regulation of cholesterol biosynthesis. Dysregulation of plasmalogen homeostasis has been shown to impair cholesterol synthesis.[10][11] This connection highlights the intricate cross-talk between different lipid metabolic pathways in maintaining cellular homeostasis.

Experimental Protocols

The analysis of this compound requires specialized experimental techniques due to its unique vinyl-ether bond.

Extraction and Purification

A common method for lipid extraction from biological samples is a modification of the Bligh and Dyer method, using a chloroform (B151607)/methanol/water solvent system. For purification of this compound from other lipid classes, column chromatography using silica (B1680970) gel or high-performance liquid chromatography (HPLC) is often employed.

Table 2: Summary of a Typical Extraction and Purification Protocol

| Step | Procedure |

| 1. Homogenization | Homogenize the tissue sample in a mixture of chloroform and methanol. |

| 2. Phase Separation | Add chloroform and water to the homogenate to induce phase separation. The lower chloroform phase will contain the lipids. |

| 3. Collection | Carefully collect the lower chloroform phase. |

| 4. Drying | Evaporate the solvent under a stream of nitrogen. |

| 5. Purification | Resuspend the lipid extract in a small volume of solvent and apply to a silica gel column. Elute with a solvent gradient of increasing polarity to separate different lipid classes. Alternatively, use HPLC with a normal-phase or reversed-phase column. |

Structural Analysis

Mass Spectrometry (MS): Tandem mass spectrometry (MS/MS) is a powerful tool for the structural characterization of this compound. Specific fragmentation patterns can be used to identify the head group, the fatty acid at the sn-2 position, and the alkyl chain at the sn-1 position.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of this compound, including the confirmation of the vinyl-ether bond and the stereochemistry of the glycerol backbone. The characteristic chemical shifts of the protons in the vinyl-ether linkage are key identifiers.

Conclusion

This compound possesses a unique molecular structure that dictates its crucial roles in membrane biology and cellular signaling. The presence of the vinyl-ether bond at the sn-1 position is central to its functions, from influencing membrane fluidity and fusion to participating in antioxidant defense and signaling cascades. A thorough understanding of its structure, biosynthesis, and biological activities, supported by robust analytical methodologies, is essential for advancing research in lipidomics and for the development of novel therapeutic strategies targeting lipid-related pathologies. This guide provides a foundational resource for researchers and professionals dedicated to unraveling the complexities of this important lipid class.

References

- 1. researchgate.net [researchgate.net]

- 2. Plasmenylethanolamine facilitates rapid membrane fusion: a stopped-flow kinetic investigation correlating the propensity of a major plasma membrane constituent to adopt an HII phase with its ability to promote membrane fusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Contribution of lipid second messengers to the regulation of phosphatidylcholine synthesis during cell cycle re-entry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Potential Role of Plasmalogens in the Modulation of Biomembrane Morphology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Plasmalogen lipids: functional mechanism and their involvement in gastrointestinal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Plasmalogens Rescue Neuronal Cell Death through an Activation of AKT and ERK Survival Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. Dysregulation of Plasmalogen Homeostasis Impairs Cholesterol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dysregulation of Plasmalogen Homeostasis Impairs Cholesterol Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Plasmenylcholine in Cell Membrane Architecture and Dynamics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Plasmenylcholine, a unique subclass of phospholipids (B1166683) characterized by a vinyl-ether bond at the sn-1 position of the glycerol (B35011) backbone, is a critical constituent of mammalian cell membranes, particularly abundant in electrically excitable tissues such as the heart and nervous system.[1][2] Its distinct molecular structure imparts significant effects on the biophysical properties of the cell membrane, influencing its structure, fluidity, and function in ways that are fundamentally different from its diacyl counterpart, phosphatidylcholine. This technical guide provides an in-depth exploration of the role of this compound in cell membrane structure and fluidity, presenting quantitative data, detailed experimental methodologies, and visualizations of associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating membrane biology and seeking to understand the therapeutic potential of targeting plasmalogen metabolism.

Introduction: The Unique Chemistry of this compound

Plasmalogens, including this compound, are a class of glycerophospholipids distinguished by the presence of a vinyl-ether linkage at the sn-1 position.[1][3] This feature, in contrast to the ester linkage found in more common phospholipids like phosphatidylcholine, has profound implications for the molecule's conformation and its interactions within the lipid bilayer. The sn-2 position is typically occupied by a polyunsaturated fatty acid (PUFA), such as arachidonic acid or docosahexaenoic acid.[1] This combination of a stable ether linkage and a flexible polyunsaturated acyl chain endows this compound with unique properties that are crucial for various cellular functions.

Impact of this compound on Cell Membrane Structure

The presence of this compound significantly alters the structural organization of the cell membrane, primarily by promoting a more ordered and tightly packed lipid environment.

Increased Membrane Order and Packing

Nuclear Magnetic Resonance (NMR) spectroscopy studies have revealed that the vinyl-ether bond of this compound leads to a distinct conformational motif near the hydrophobic-hydrophilic interface of the membrane.[4][5] This results in the proximal portion of the sn-2 aliphatic chain being nearly coplanar and parallel to the sn-1 aliphatic chain, a conformation that contrasts with the bent sn-2 acyl chain in phosphatidylcholine.[4][5] This structural rigidity translates to a more ordered and condensed membrane. Electron spin resonance (ESR) and deuterium (B1214612) NMR (²H NMR) studies have consistently shown a larger order parameter in this compound-containing vesicles compared to those composed of phosphatidylcholine.[6]

Influence on Membrane Thickness and Area Per Lipid

The enhanced packing of this compound-containing membranes directly impacts their physical dimensions. Molecular dynamics simulations have shown that membranes with ethanolamine (B43304) plasmalogens (a related plasmalogen) are thicker and have a smaller area per lipid molecule compared to their diacyl counterparts.[4] While specific quantitative data for this compound is still emerging, the general principle of increased packing suggests a similar trend.

Table 1: Comparative Biophysical Properties of Plasmalogen-Containing Membranes vs. Diacyl Phospholipid Membranes

| Property | Plasmenylethanolamine (PE-Pls) Membrane | Phosphatidylethanolamine (PE-diacyl) Membrane | Phosphatidylcholine (POPC) Membrane | Reference |

| Area per Lipid (nm²) | 0.53 ± 0.01 | 0.58 ± 0.01 | 0.68 ± 0.01 | [4] |

| Membrane Thickness | Thicker | Thinner | Thinner | [4] |

Note: Data for PE-plasmalogen is presented as a close analog to this compound, highlighting the general effect of the vinyl-ether bond.

Role of this compound in Membrane Fluidity and Phase Behavior

Membrane fluidity is essential for a multitude of cellular processes, including signal transduction, membrane trafficking, and the function of membrane-bound proteins. This compound plays a significant role in modulating this critical property.

Reduced Membrane Fluidity

The increased order and packing induced by this compound result in a decrease in membrane fluidity. This "rigidifying" effect has been observed in studies comparing plasmalogen-deficient cells with normal cells, where the deficient cells exhibit higher membrane fluidity.[3] This modulation of fluidity is crucial for the formation and stability of specialized membrane domains.

Interaction with Cholesterol and Formation of Lipid Rafts

This compound has a distinct interaction with cholesterol, a key regulator of membrane fluidity. While cholesterol generally induces order in fluid membranes, its effect can be modulated by the surrounding phospholipids. The unique conformation of this compound is thought to facilitate favorable interactions with cholesterol, contributing to the formation and stability of lipid rafts.[7] Lipid rafts are specialized membrane microdomains enriched in cholesterol, sphingolipids, and certain proteins, which serve as platforms for signal transduction and other cellular processes.[8] The presence of this compound in these domains is believed to be critical for their structural integrity and function.

Experimental Protocols for Studying this compound in Membranes

Investigating the biophysical properties of this compound requires specialized techniques. Below are detailed methodologies for key experiments.

Preparation of this compound-Containing Vesicles

Objective: To prepare unilamellar vesicles (liposomes) containing this compound for biophysical studies.

Materials:

-

This compound (synthetic or purified)

-

Other lipids as required (e.g., cholesterol, phosphatidylcholine)

-

Organic solvent (e.g., chloroform/methanol mixture)

-

Hydration buffer (e.g., PBS)

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

-

Rotary evaporator or nitrogen stream

Protocol:

-

Lipid Film Formation: Dissolve the desired lipids (e.g., a mixture of this compound and cholesterol) in an organic solvent in a round-bottom flask. Ensure complete dissolution and mixing. Remove the solvent using a rotary evaporator or a gentle stream of nitrogen to form a thin lipid film on the wall of the flask. Place the flask under high vacuum for at least 2 hours to remove any residual solvent.[9]

-

Hydration: Add the hydration buffer to the flask containing the lipid film. The temperature of the buffer should be above the phase transition temperature of the lipids. Agitate the flask by vortexing or gentle shaking to disperse the lipids and form multilamellar vesicles (MLVs).[9][10]

-

Extrusion: To obtain unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to extrusion. Pass the suspension multiple times (e.g., 11-21 times) through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a lipid extruder. This process should also be performed at a temperature above the lipid phase transition.[9]

-

Characterization: The size distribution of the prepared vesicles can be characterized by dynamic light scattering (DLS). The lipid concentration can be determined using a phosphate (B84403) assay.

Differential Scanning Calorimetry (DSC)

Objective: To determine the phase transition temperature (Tm) of this compound-containing membranes.

Materials:

-

This compound-containing liposome (B1194612) suspension

-

Differential Scanning Calorimeter

Protocol:

-

Sample Preparation: Place a precise volume of the liposome suspension into an aluminum DSC pan and seal it hermetically. Prepare a reference pan containing the same volume of buffer.[11][12][13]

-

DSC Measurement: Place the sample and reference pans into the DSC instrument. Equilibrate the system at a temperature below the expected transition. Scan the temperature at a controlled rate (e.g., 1-5°C/min) over a range that encompasses the phase transition.[14]

-

Data Analysis: The phase transition will be visible as an endothermic peak in the DSC thermogram. The temperature at the peak maximum is the phase transition temperature (Tm). The area under the peak corresponds to the enthalpy of the transition (ΔH).[1]

Fluorescence Microscopy for Lipid Raft Visualization

Objective: To visualize cholesterol-rich lipid raft domains in cells, which are often enriched in this compound.

Materials:

-

Live or fixed cells

-

Levorin A0 or Filipin (fluorescent probes that bind to cholesterol)

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope with appropriate filter sets (UV excitation, blue emission)

Protocol:

-

Cell Preparation: Culture cells on glass-bottom dishes or coverslips suitable for microscopy.

-

Staining: Prepare a staining solution of Levorin A0 or Filipin in PBS or a suitable live-cell imaging medium. A starting concentration of 1-10 µg/mL is recommended, but should be optimized.[15]

-

Incubation: For live-cell imaging, incubate the cells with the staining solution for 15-30 minutes at 37°C, protected from light. For fixed cells, first fix the cells (e.g., with 4% paraformaldehyde), then incubate with the staining solution.

-

Imaging: Image the cells immediately using a fluorescence microscope. Use a UV-compatible objective and filter set. Minimize light exposure to reduce photobleaching. Lipid rafts will appear as brightly fluorescent patches on the cell membrane.[15]

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To investigate the headgroup conformation and dynamics of this compound in a lipid bilayer.

Materials:

-

This compound-containing liposome suspension

-

NMR spectrometer with a phosphorus probe

-

Deuterated solvent for locking

Protocol:

-

Sample Preparation: Concentrate the liposome suspension to achieve a sufficient lipid concentration for NMR analysis (typically 5-10 mg of phospholipid per sample).[16][17] The sample is often prepared in a specific solvent mixture (e.g., CUBO) to ensure a monodisperse format and low viscosity.[16][17]

-

NMR Data Acquisition: Acquire ¹¹P NMR spectra using an appropriate pulse sequence, such as a one-pulse experiment with proton decoupling. Use inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE) and ensure quantitative results.[16][17] A sufficient relaxation delay (5 x T1) is crucial.

-

Data Analysis: The chemical shift and the lineshape of the ³¹P NMR signal provide information about the headgroup orientation, dynamics, and the phase of the lipid assembly.[18] In unoriented samples, an asymmetric powder pattern is typically observed for lipids in a bilayer, from which the chemical shift anisotropy (CSA) can be determined, providing insights into the motional restriction of the phosphate headgroup.[8][18]

Involvement of this compound in Cellular Signaling

Beyond its structural role, this compound is an active participant in cellular signaling pathways, influencing processes from cell survival to cholesterol homeostasis.

Regulation of Cholesterol Transport and Esterification

Plasmalogens are essential for the intracellular transport of cholesterol.[19] Specifically, ethanolamine plasmalogens are required for the movement of cholesterol from the cell surface and endocytic compartments to the endoplasmic reticulum (ER), where it can be esterified for storage by the enzyme acyl-CoA:cholesterol acyltransferase (ACAT).[19] Deficiencies in plasmalogens lead to impaired cholesterol esterification.[20] Furthermore, increasing the levels of PUFA-containing ethanolamine plasmalogens can lead to an increase in the levels of sterol-O-acyltransferase-1 (SOAT1), the enzyme responsible for cholesterol esterification.[21]

Caption: Role of this compound in Cholesterol Transport.

Modulation of Protein Kinase C (PKC) Signaling

Plasmalogens and their metabolites can modulate the activity of protein kinase C (PKC), a key enzyme in many signal transduction pathways. Some studies suggest that certain alkyl-phospholipids, structurally related to plasmalogens, can inhibit PKC activity.[22] Conversely, the breakdown of phospholipids, including this compound, by phospholipase C (PLC) generates diacylglycerol (DAG), a potent activator of PKC.[23] While the precise role of this compound-derived DAG is complex, it is clear that plasmalogen metabolism is intertwined with PKC signaling.[24]

Caption: this compound Metabolism and PKC Signaling.

Activation of AKT and ERK Survival Signaling

Recent studies have highlighted a protective role for plasmalogens in neuronal cells, mediated through the activation of pro-survival signaling pathways. Plasmalogens have been shown to enhance the phosphorylation, and thus activation, of both AKT and ERK1/2.[25][26] This activation is thought to be mediated by G-protein coupled receptors (GPCRs) and is associated with the inhibition of apoptosis.[27] This positions this compound as a key player in neuronal survival and suggests that its depletion could contribute to neurodegenerative processes.

Caption: Plasmalogen-Mediated Activation of Pro-Survival Signaling.

Conclusion

This compound is far more than a passive structural component of cell membranes. Its unique vinyl-ether linkage imparts a distinct conformational rigidity that promotes a more ordered, tightly packed, and less fluid membrane environment. This has significant implications for the formation of lipid rafts, the modulation of membrane protein function, and the regulation of cellular signaling pathways. The involvement of this compound in critical processes such as cholesterol homeostasis and cell survival signaling underscores its importance in cellular health and disease. A thorough understanding of the biophysical and biochemical properties of this compound, facilitated by the experimental approaches detailed in this guide, is essential for the development of novel therapeutic strategies targeting a wide range of pathologies, from neurodegenerative disorders to cardiovascular disease. Further research into the specific molecular interactions and signaling cascades governed by this compound will undoubtedly uncover new avenues for drug discovery and a deeper appreciation for the complexity and elegance of cell membrane biology.

References

- 1. Phase transitions and phase separations in phospholipid membranes induced by changes in temperature, pH, and concentration of bivalent cations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Potential Role of Plasmalogens in the Modulation of Biomembrane Morphology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Imaging lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The biophysical properties of ethanolamine plasmalogens revealed by atomistic molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound and phosphatidylcholine membrane bilayers possess distinct conformational motifs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Disparate molecular dynamics of this compound and phosphatidylcholine bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cholesterol Ester: Synthesis, Metabolism & Therapeutic Role - Creative Proteomics [creative-proteomics.com]

- 8. liposomes.ca [liposomes.ca]

- 9. Liposome Preparation - Avanti Research™ [sigmaaldrich.com]

- 10. Preparation and Properties of Asymmetric Vesicles That Mimic Cell Membranes: EFFECT UPON LIPID RAFT FORMATION AND TRANSMEMBRANE HELIX ORIENTATION - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules. | Semantic Scholar [semanticscholar.org]

- 13. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules | Springer Nature Experiments [experiments.springernature.com]

- 14. biomemphys.nat.fau.de [biomemphys.nat.fau.de]

- 15. benchchem.com [benchchem.com]

- 16. A pipeline for making 31P NMR accessible for small- and large-scale lipidomics studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chemrxiv.org [chemrxiv.org]

- 18. researchgate.net [researchgate.net]

- 19. Deficiency in ethanolamine plasmalogen leads to altered cholesterol transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Dysregulation of Plasmalogen Homeostasis Impairs Cholesterol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Effect of lysophosphatidylcholine on transmembrane signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Inhibition of protein kinase C by semisynthetic phospholipid plasmanyl-(N-acyl)-ethanolamine, a nontoxic antitumor preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. The role of protein kinase C in the stimulation of phosphatidylcholine synthesis by phospholipase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Evidence for a role of phosphatidylcholine-hydrolysing phospholipase C in the regulation of protein kinase C by ras and src oncogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Plasmalogens Rescue Neuronal Cell Death through an Activation of AKT and ERK Survival Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Plasmalogen Replacement Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Advances in the Biosynthetic Pathways and Application Potential of Plasmalogens in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Plasmenylcholine in Neuronal Tissues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plasmenylcholine, a key subclass of plasmalogens, is a unique glycerophospholipid distinguished by a vinyl-ether bond at the sn-1 position of the glycerol (B35011) backbone. Abundantly found in neuronal tissues, this lipid class is integral to the structural and functional integrity of the nervous system. This technical guide provides an in-depth exploration of the multifaceted functions of this compound, detailing its involvement in membrane architecture, cellular signaling, and its implications in neurodegenerative diseases. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering insights into potential therapeutic avenues targeting plasmalogen metabolism.

Core Functions of this compound in Neuronal Tissues

This compound and its derivatives are critical players in a variety of neuronal processes, ranging from maintaining membrane dynamics to participating in intricate signaling cascades.

Structural Integrity of Neuronal Membranes

Plasmenylcholines are essential components of cellular membranes, contributing to their unique biophysical properties. The vinyl-ether linkage at the sn-1 position and often a polyunsaturated fatty acid (PUFA) at the sn-2 position impart specific structural characteristics to these molecules[1]. In neuronal membranes, plasmenylcholines are involved in:

-

Membrane Fluidity and Organization: The presence of the vinyl-ether bond leads to a more compact arrangement of phospholipids, influencing membrane fluidity and the formation of lipid rafts. These microdomains are crucial for signal transduction and protein trafficking[2][3][4][5][6].

-

Vesicular Fusion and Neurotransmitter Release: Plasmalogens are vital for synaptic function, playing a role in neurotransmitter release and the formation of synaptic vesicles[1]. The unique structure of this compound facilitates the membrane fusion processes necessary for the exocytosis of neurotransmitters[2].

Antioxidant Defense in the Brain

The brain is particularly vulnerable to oxidative stress due to its high metabolic rate and lipid-rich composition. The vinyl-ether bond of this compound is highly susceptible to oxidation, allowing it to act as a sacrificial antioxidant, thereby protecting other critical cellular components like PUFAs and proteins from oxidative damage[1][2]. This protective role is crucial in mitigating the neuronal damage associated with oxidative stress in various neurodegenerative conditions.

Signaling Pathways and Second Messenger Generation

Beyond their structural and protective roles, plasmenylcholines are actively involved in cellular signaling. The hydrolysis of this compound by phospholipase A2 (PLA2) generates two key signaling molecules: a free fatty acid (often a PUFA like arachidonic acid or docosahexaenoic acid) and lysothis compound[3][7][8][9].

-

Lysothis compound-mediated Signaling: Lysothis compound can act as an extracellular signaling molecule by binding to and activating G-protein coupled receptors (GPCRs), such as G2A[10][11]. This interaction can initiate downstream signaling cascades, including the activation of the mitogen-activated protein kinase (MAPK) pathway (e.g., ERK and p38)[12][13][14][15]. In the context of the central nervous system, this signaling can influence processes such as neuroinflammation and neurite outgrowth[11]. Specifically, lysothis compound has been shown to increase the expression of adhesion molecules on endothelial cells, a process relevant to neuroinflammatory responses.

Below is a diagram illustrating the generation of signaling molecules from this compound and a subsequent signaling cascade.

Caption: Hydrolysis of this compound and a Potential Signaling Pathway.

Quantitative Data on this compound in Neuronal Tissues

The concentration of this compound in neuronal tissues is altered in various neurodegenerative diseases, most notably in Alzheimer's disease (AD). The following table summarizes key quantitative findings.

| Brain Region | Condition | This compound Concentration (nmol/mg brain wet wt) | Percentage Change | Reference |

| Prefrontal Cortex (Brodmann area 9) | Control | 4061 | - | [16] |

| Prefrontal Cortex (Brodmann area 9) | Alzheimer's Disease | 1111 | -73% | [16] |

Further research is required to establish a comprehensive quantitative map of this compound concentrations across different brain regions in both healthy and various pathological states.

Experimental Protocols

Accurate quantification and characterization of this compound are essential for understanding its physiological and pathological roles. Below are detailed methodologies for key experiments.

Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a robust method for the sensitive and specific quantification of this compound species in neuronal tissue.

3.1.1. Lipid Extraction

-

Homogenization: Weigh approximately 10 mg of frozen brain tissue and homogenize it in 462 µL of ice-cold methanol (B129727) containing internal standards (e.g., 133 pmol PC(d7–33:1)).[1]

-

Centrifugation: Centrifuge the homogenate at 6000 rpm for 2 minutes at 4°C and collect the supernatant.[1]

-

Solvent Addition: Add 1540 µL of methyl tert-butyl ether (MTBE) to the supernatant and incubate overnight with shaking at room temperature.[1]

-

Phase Separation: Add 128 µL of 0.15 M ammonium (B1175870) acetate (B1210297) to induce phase separation and centrifuge at 3000 rpm for 15 minutes at 4°C.[1]

-

Collection and Drying: Collect the upper organic phase and dry it under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried lipid extract in an appropriate volume of a suitable solvent mixture (e.g., methanol/toluene 9:1, v/v) for LC-MS/MS analysis.[17]

3.1.2. LC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: Use a C18 reversed-phase column (e.g., Agilent ZORBAX EclipsePlus C18).[17]

-

Mobile Phase A: Acetonitrile/Water (e.g., 70:30) with 10 mM ammonium acetate.[18]

-

Mobile Phase B: Isopropanol/Acetonitrile (e.g., 90:10) with 10 mM ammonium acetate.[17][18]

-

Gradient: A typical gradient would start with a higher percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the lipids. For example: 0 min, 40% B; 1 min, 40% B; 5 min, 50% B; 12 min, 70% B; 28 min, 82% B; 36.5 min, 85% B; 37.5 min, 40% B.[19]

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray ionization (ESI) in both positive and negative ion modes.

-

Detection: Use a triple quadrupole or a high-resolution mass spectrometer.

-

Specific Transitions: For choline (B1196258) plasmalogens (PlsCho), monitor for the neutral loss of m/z 184.0 in positive ion mode.[1]

-

The following diagram outlines the experimental workflow for LC-MS/MS-based quantification of this compound.

Caption: Workflow for LC-MS/MS analysis of this compound.

Determination of Total Plasmalogens by Iodine Uptake Method

This method provides a quantitative measure of total plasmalogens based on the reaction of iodine with the vinyl-ether bond.

3.2.1. Principle

The vinyl-ether bond of plasmalogens reacts stoichiometrically with iodine. The amount of iodine consumed is proportional to the amount of plasmalogen present and can be determined spectrophotometrically.

3.2.2. Protocol Outline

Note: A detailed, step-by-step protocol for the iodine uptake method was not available in the searched literature. The following is a generalized outline based on the principles of the method.

-

Lipid Extraction: Extract total lipids from the neuronal tissue sample as described in section 3.1.1.

-

Iodine Reaction:

-

Resuspend the dried lipid extract in a suitable solvent (e.g., chloroform).

-

Add a known concentration of iodine solution in the dark.

-

Allow the reaction to proceed for a defined period.

-

-

Quantification:

-

Measure the absorbance of the remaining iodine at a specific wavelength (e.g., 346 nm).

-

Calculate the amount of iodine consumed by comparing the absorbance to a standard curve of known iodine concentrations.

-

Relate the consumed iodine to the amount of plasmalogen using the stoichiometric relationship.

-

Conclusion and Future Directions

This compound is a vital component of neuronal tissues, contributing to membrane structure, antioxidant defense, and cellular signaling. The significant reduction of this compound in the brains of individuals with Alzheimer's disease underscores its importance in neuronal health and highlights its potential as a biomarker and therapeutic target. The generation of signaling molecules like lysothis compound through the action of PLA2 opens up avenues for investigating novel neuroprotective and anti-inflammatory strategies.

Future research should focus on:

-

Elucidating the complete signaling pathways initiated by this compound and its derivatives in different neuronal cell types.

-

Establishing a comprehensive quantitative profile of this compound in various brain regions throughout the lifespan and in a wider range of neurological disorders.

-

Developing and standardizing high-throughput and highly sensitive methods for plasmalogen analysis to facilitate clinical and research applications.

-

Investigating the therapeutic potential of plasmalogen precursors and modulators of plasmalogen metabolism for the treatment of neurodegenerative diseases.

This technical guide provides a foundation for understanding the critical role of this compound in neuronal function. Continued investigation in this area holds significant promise for advancing our knowledge of brain health and developing innovative treatments for neurological disorders.

References

- 1. Time-Dependent Analysis of Plasmalogens in the Hippocampus of an Alzheimer’s Disease Mouse Model: A Role of Ethanolamine Plasmalogen - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neurotransmitter Action: G-Protein-Coupled Receptors – Foundations of Neuroscience [openbooks.lib.msu.edu]

- 3. Functions and mechanisms of cytosolic phospholipase A2 in central nervous system trauma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lipidomics Workflow for Cells, Plasma & Tissue via LC-MS/MS - Creative Proteomics [creative-proteomics.com]

- 5. A MAP Kinase-Signaling Pathway Mediates Neurite Outgrowth on L1 and Requires Src-Dependent Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Role of cytosolic phospholipase A2 in oxidative and inflammatory signaling pathways in different cell types in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phospholipase A2 and its role in brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dynamic Role of Phospholipases A2 in Health and Diseases in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 10. G2A is a proton-sensing G-protein-coupled receptor antagonized by lysophosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Secretory phospholipases A2 induce neurite outgrowth in PC12 cells through lysophosphatidylcholine generation and activation of G2A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Lysophosphatidylcholine activates mesangial cell PKC and MAP kinase by PLCgamma-1 and tyrosine kinase-Ras pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Lysophosphatidylcholine stimulates MAP kinase activity in rat vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Lysophosphatidylcholine regulates human microvascular endothelial cell expression of chemokines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. p38 MAP kinase is involved in lipopolysaccharide-induced dopaminergic neuronal cell death in rat mesencephalic neuron-glia cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Disturbed choline plasmalogen and phospholipid fatty acid concentrations in Alzheimer disease prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 17. agilent.com [agilent.com]

- 18. LCMS Protocols – The DAN Lab – UW–Madison [danlab.bact.wisc.edu]

- 19. Plasmalogen Profiling in Porcine Brain Tissues by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Plasmenylcholine Metabolism and its Byproducts

For Researchers, Scientists, and Drug Development Professionals

Abstract

Plasmenylcholines, a subclass of plasmalogens, are unique glycerophospholipids characterized by a vinyl-ether bond at the sn-1 position of the glycerol (B35011) backbone. These molecules are integral components of cellular membranes, particularly abundant in electrically active tissues such as the heart and nervous system. Their metabolism is a complex and highly regulated process, involving multiple enzymes and cellular compartments. The byproducts of plasmenylcholine catabolism, including lysophosphatidylcholine (B164491) and fatty aldehydes, are not merely metabolic end-products but also bioactive molecules implicated in a variety of signaling pathways. An in-depth understanding of this compound metabolism is crucial for elucidating their physiological roles and their involvement in pathological conditions, thereby paving the way for novel therapeutic interventions. This guide provides a comprehensive overview of the core aspects of this compound metabolism, including biosynthetic and catabolic pathways, quantitative data on their tissue distribution, detailed experimental protocols for their study, and a visualization of the key metabolic and signaling pathways.

Introduction

Plasmalogens are a class of ether phospholipids (B1166683) that constitute a significant portion of the phospholipid mass in mammalian cells, with this compound (PC-Pls) and plasmenylethanolamine (PE-Pls) being the two major subclasses. The defining feature of plasmalogens is the vinyl-ether linkage at the sn-1 position, which confers unique chemical properties, including susceptibility to oxidative stress and an influence on membrane fluidity and dynamics.[1]

Plasmenylcholines are particularly enriched in the heart and nervous tissues, where they are thought to play critical roles in membrane structure, ion transport, and signal transduction.[2] Dysregulation of this compound metabolism has been linked to various diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer, highlighting the importance of this metabolic pathway as a potential target for drug development.[3]

This technical guide aims to provide a detailed resource for researchers and professionals working in the fields of lipid biochemistry, cell biology, and drug discovery. It will cover the enzymatic pathways of this compound biosynthesis and catabolism, present quantitative data on their abundance, detail experimental methodologies for their analysis, and visualize the intricate network of their metabolic and signaling pathways.

This compound Metabolism

The metabolism of this compound is a multi-step process that begins with the synthesis of a plasmenylethanolamine precursor and culminates in the formation of this compound, which can then be catabolized to produce signaling molecules.

Biosynthesis of this compound

The de novo biosynthesis of this compound is intricately linked to the synthesis of plasmenylethanolamine. The key steps are as follows:

-

Peroxisomal Synthesis of the Ether Linkage: The biosynthesis of all ether lipids, including plasmalogens, initiates in the peroxisome. Dihydroxyacetone phosphate (B84403) (DHAP) is acylated by glyceronephosphate O-acyltransferase (GNPAT). Subsequently, the acyl group is exchanged for a fatty alcohol by alkylglycerone phosphate synthase (AGPS), forming the characteristic ether bond.

-

Endoplasmic Reticulum Modifications: The resulting 1-alkyl-DHAP is then reduced to 1-alkyl-glycero-3-phosphate by an acyl/alkyl DHAP reductase. In the endoplasmic reticulum (ER), the molecule is acylated at the sn-2 position and the phosphate group is removed to yield 1-alkyl-2-acyl-glycerol.

-

Formation of Plasmanylethanolamine: Ethanolamine (B43304) phosphotransferase catalyzes the transfer of a phosphoethanolamine headgroup from CDP-ethanolamine to 1-alkyl-2-acyl-glycerol, forming plasmanylethanolamine.

-

Desaturation to Plasmenylethanolamine: The crucial vinyl-ether bond is introduced by plasmanylethanolamine desaturase (TMEM189), converting plasmanylethanolamine to plasmenylethanolamine (PE-Pls).[4]

-

Conversion to this compound: this compound is primarily formed from plasmenylethanolamine. This conversion is thought to occur through the action of cholinephosphotransferase, which exchanges the ethanolamine headgroup for a choline (B1196258) headgroup, utilizing CDP-choline as the choline donor.[5] It has been proposed that cholinephosphotransferase is a bifunctional enzyme responsible for the synthesis of both phosphatidylcholine and this compound.[5]

Catabolism of this compound and its Byproducts

The catabolism of this compound is a critical process that not only contributes to the turnover of this phospholipid but also generates bioactive lipid mediators. The primary pathway for this compound degradation involves the sequential action of two key enzymes:

-

Phospholipase A2 (PLA2): The initial step in this compound catabolism is the hydrolysis of the fatty acid at the sn-2 position by a phospholipase A2 (PLA2).[6] This reaction releases a polyunsaturated fatty acid (PUFA), such as arachidonic acid, and generates lysothis compound.

-

Lysoplasmalogenase: The resulting lysothis compound is then a substrate for lysoplasmalogenase, which cleaves the vinyl-ether bond at the sn-1 position.[6] This enzymatic action produces a fatty aldehyde and glycerophosphocholine.

The byproducts of this pathway, namely lysophosphatidylcholine (a type of lysothis compound), polyunsaturated fatty acids , and fatty aldehydes , are not inert molecules. They are known to participate in various signaling cascades, influencing processes such as inflammation, apoptosis, and cell proliferation.[1][7]

Quantitative Data on this compound Distribution

The concentration of this compound varies significantly across different tissues, reflecting its specialized functions. The following table summarizes the reported levels of this compound in various human and animal tissues.

| Tissue | Species | This compound Concentration | Reference |

| Heart | Guinea Pig | 32% of choline phosphoglycerides | [5] |

| Liver | Guinea Pig | 3% of choline phosphoglycerides | [5] |

| Prefrontal Cortex | Human (Control) | ~15 µmol/g wet weight | [3] |

| Prefrontal Cortex | Human (Alzheimer's Disease) | ~4 µmol/g wet weight (73% decrease) | [3] |

| Plasma | Human (Healthy) | 0.5 - 13.6 µM | [8] |

| Cerebrospinal Fluid | Human (Control) | Lyso-PC/PC ratio: 0.54% | [9] |

| Cerebrospinal Fluid | Human (Alzheimer's Disease) | Lyso-PC/PC ratio: 0.36% | [9] |

Experimental Protocols

Accurate quantification and characterization of this compound and its metabolites are essential for research in this field. This section provides an overview of key experimental methodologies.

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and specific quantification of lipid species.

4.1.1. Lipid Extraction (Modified Folch Method) [10]

-

To 100 µL of plasma, add 400 µL of methanol (B129727) containing an internal standard (e.g., PlsCho p16:0/17:0).

-

Vortex the mixture thoroughly.

-

Add 800 µL of chloroform (B151607) and vortex again.

-

Add 200 µL of water to induce phase separation.

-

Centrifuge at 3000 x g for 10 minutes at 4°C.

-

Carefully collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

Reconstitute the dried lipids in an appropriate solvent for LC-MS/MS analysis.

4.1.2. LC-MS/MS Analysis [10]

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column (e.g., Hypersil GOLD 50 x 2.1 mm, 1.9 µm) is commonly used.

-

Mobile Phase A: Methanol/water (5:1, v/v) with 10 mM ammonium (B1175870) acetate.

-

Mobile Phase B: Methanol.

-

Flow Rate: 200 µL/min.

-

Gradient: A typical gradient involves starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute the lipids based on their polarity.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray ionization (ESI) in positive or negative mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification, monitoring specific precursor-to-product ion transitions for each this compound species and the internal standard.

-

References

- 1. Plasmalogen as a Bioactive Lipid Drug: From Preclinical Research Challenges to Opportunities in Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Disturbed choline plasmalogen and phospholipid fatty acid concentrations in Alzheimer's disease prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The catabolism of this compound in the guinea pig heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Plasmalogens, platelet-activating factor and beyond – Ether lipids in signaling and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Decreased lysophosphatidylcholine/phosphatidylcholine ratio in cerebrospinal fluid in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Phospholipase A2-Catalyzed Hydrolysis of Plasmalogen Phospholipids in Thrombin-Stimulated Human Platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phospholipase A2 - Assay | Worthington Biochemical [worthington-biochem.com]

The Subcellular Landscape of Plasmenylcholine: A Technical Guide for Researchers

Executive Summary

Plasmenylcholines, a unique class of ether phospholipids (B1166683) characterized by a vinyl-ether bond at the sn-1 position of the glycerol (B35011) backbone, are critical components of cellular membranes, particularly in electrically excitable tissues and inflammatory cells. Their distinct biochemical structure imparts unique properties to cellular membranes, influencing fluidity, vesical fusion, and signal transduction. Furthermore, plasmenylcholines are implicated as endogenous antioxidants, protecting cells from oxidative stress. Dysregulation of plasmenylcholine metabolism has been linked to various pathologies, including neurodegenerative and cardiovascular diseases, making them a molecule of significant interest in drug development. This technical guide provides an in-depth overview of the subcellular localization of this compound, detailing its distribution across organelles, the experimental protocols for its study, and its role in cellular signaling pathways.

Subcellular Distribution of this compound

The biosynthesis of plasmenylcholines involves a multi-organelle pathway, beginning in the peroxisomes and culminating in the endoplasmic reticulum (ER).[1][2] This intricate manufacturing process necessitates a sophisticated trafficking system to deliver the final this compound molecules to their functional destinations within the cell. While the precise quantitative distribution can vary depending on the cell type and physiological conditions, a general overview of this compound localization has been established through various lipidomic studies.

Table 1: Quantitative Distribution of Plasmalogens (with a focus on Choline-Containing Species) in Subcellular Fractions

| Organelle/Tissue | Species | Percentage of Total Choline (B1196258) Phosphoglycerides | Citation |

| Heart Mitochondria | Guinea Pig | 39% | [3] |

| Heart | Human | 30-40% | [1] |

Note: The available quantitative data is limited and often refers to total plasmalogens or choline phosphoglycerides in specific tissues rather than a comprehensive subcellular breakdown of this compound across various cell types. Further research is required to establish a more detailed and universally applicable quantitative map.

Qualitative evidence suggests that plasmenylcholines are enriched in the plasma membrane, where they are thought to contribute to the formation of lipid rafts and caveolae, specialized microdomains that serve as platforms for signal transduction.[4] Their presence in mitochondria, particularly in the heart, underscores their potential role in cellular respiration and protection against oxidative stress.[3]

Experimental Protocols for Determining Subcellular Localization

The elucidation of this compound's subcellular address relies on a combination of meticulous biochemical fractionation and sensitive analytical techniques. Below are detailed methodologies for the key experiments involved.

Subcellular Fractionation by Differential Centrifugation

This protocol outlines a standard method for separating major organelles from cultured cells.

Materials:

-

Cultured mammalian cells

-

Phosphate-buffered saline (PBS), ice-cold

-

Hypotonic buffer (10 mM Tris-HCl pH 7.4, 10 mM KCl, 1.5 mM MgCl2, with protease inhibitors)

-

Homogenization buffer (250 mM sucrose, 10 mM Tris-HCl pH 7.4, 1 mM EDTA, with protease inhibitors)

-

Dounce homogenizer with a tight-fitting pestle

-

Refrigerated centrifuge

-

Ultracentrifuge

Procedure:

-

Cell Harvesting: Harvest cultured cells by scraping or trypsinization. Wash the cells twice with ice-cold PBS by centrifugation at 500 x g for 5 minutes at 4°C.

-

Cell Lysis: Resuspend the cell pellet in hypotonic buffer and incubate on ice for 15 minutes to allow the cells to swell.

-

Homogenization: Transfer the swollen cells to a pre-chilled Dounce homogenizer. Homogenize with 10-15 strokes of a tight-fitting pestle. Monitor cell lysis using a microscope.

-

Nuclear Fraction Isolation: Transfer the homogenate to a centrifuge tube and centrifuge at 1,000 x g for 10 minutes at 4°C. The pellet contains the nuclei.

-

Mitochondrial Fraction Isolation: Carefully collect the supernatant from the previous step and transfer it to a new tube. Centrifuge at 10,000 x g for 20 minutes at 4°C. The resulting pellet is the mitochondrial fraction.

-

Microsomal (ER and Golgi) Fraction Isolation: Transfer the supernatant from the mitochondrial spin to an ultracentrifuge tube. Centrifuge at 100,000 x g for 60 minutes at 4°C. The pellet contains the microsomal fraction, which is rich in ER and Golgi membranes.

-

Cytosolic Fraction: The supernatant from the microsomal spin is the cytosolic fraction.

-

Washing and Storage: Wash each organelle pellet by resuspending in homogenization buffer and repeating the respective centrifugation step. Store the final pellets at -80°C for subsequent lipid extraction and analysis.

Lipid Extraction

The Folch method is a widely used protocol for extracting total lipids from biological samples.

Materials:

-

Subcellular fraction pellets

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Glass centrifuge tubes with Teflon-lined caps

Procedure:

-

Homogenization: Resuspend the organelle pellet in a small volume of water.

-

Solvent Addition: Add 20 volumes of a chloroform:methanol (2:1, v/v) mixture to the homogenized sample.

-

Extraction: Vortex the mixture vigorously for 1 minute and then agitate for 20 minutes at room temperature.

-

Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the mixture. Vortex briefly and then centrifuge at 2,000 x g for 10 minutes to separate the phases.

-

Lipid Collection: The lower organic phase contains the lipids. Carefully collect this phase using a glass Pasteur pipette and transfer it to a new glass tube.

-

Drying: Evaporate the solvent under a stream of nitrogen gas.

-

Storage: Store the dried lipid extract at -80°C under a nitrogen atmosphere until analysis.

Quantification by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This protocol provides a general framework for the quantification of this compound using HPLC-MS/MS. Specific parameters will need to be optimized based on the instrument and column used.[5][6]

Materials:

-

Dried lipid extract

-

HPLC-grade solvents (e.g., methanol, acetonitrile, water, isopropanol)

-

Ammonium (B1175870) formate (B1220265) or acetate (B1210297) (for mobile phase modification)

-

Internal standards (e.g., a non-endogenous this compound species with a unique mass)

-

HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer

Procedure:

-

Sample Preparation: Reconstitute the dried lipid extract in a suitable injection solvent (e.g., methanol:chloroform, 1:1, v/v). Add a known amount of internal standard.

-

Chromatographic Separation:

-

Column: A C18 or a specialized lipidomics column.

-

Mobile Phase A: Acetonitrile:water (e.g., 60:40) with 10 mM ammonium formate.

-

Mobile Phase B: Isopropanol:acetonitrile (e.g., 90:10) with 10 mM ammonium formate.

-

Gradient: A linear gradient from a low to a high percentage of mobile phase B is typically used to elute lipids based on their polarity.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used for choline-containing lipids.

-

Detection Method: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer is a highly specific and sensitive method for quantification. This involves monitoring a specific precursor-to-product ion transition for each this compound species and the internal standard. For plasmenylcholines, a characteristic neutral loss of the phosphocholine (B91661) headgroup (183 Da) or a product ion corresponding to the phosphocholine headgroup itself is often monitored.

-

-

Data Analysis: Quantify the amount of each this compound species by comparing the peak area of the analyte to the peak area of the internal standard.

Signaling Pathways and Visualizations

Plasmenylcholines are not merely structural components of membranes; they are also active participants in cellular signaling. Their unique vinyl-ether bond is susceptible to cleavage by reactive oxygen species, implicating them in antioxidant defense. Furthermore, their hydrolysis can generate second messengers that propagate intracellular signals.

This compound Biosynthesis Pathway

The synthesis of this compound is a cooperative effort between peroxisomes and the endoplasmic reticulum. The initial steps, including the formation of the characteristic ether bond, occur in the peroxisomes. The precursor molecule is then transported to the ER for the final modifications, including the addition of the choline headgroup and the formation of the vinyl-ether bond.[2][7]

Experimental Workflow for Subcellular Localization

The determination of this compound's subcellular distribution follows a logical workflow, beginning with the physical separation of organelles and concluding with the precise measurement of the lipid of interest.

Lysothis compound-Mediated Signaling Pathway

The hydrolysis of this compound by phospholipase A2 (PLA2) releases a lysothis compound molecule. This lysolipid can act as a second messenger, initiating a signaling cascade that leads to the phosphorylation of the CREB transcription factor, a key regulator of gene expression.[8]

Conclusion and Future Directions

This compound is a multifaceted phospholipid with distinct subcellular localization patterns that are intrinsically linked to its diverse functions. While significant progress has been made in understanding its biosynthesis and general distribution, a high-resolution, quantitative map of this compound across all major organelles and in various cell types remains an important goal for future research. The development and standardization of detailed, replicable protocols for subcellular lipidomics are crucial for achieving this. Furthermore, the elucidation of additional signaling pathways in which this compound and its metabolites participate will undoubtedly open new avenues for therapeutic intervention in a range of human diseases. The continued investigation into the subcellular world of this compound promises to yield valuable insights into the intricate interplay between lipid metabolism, membrane biology, and cellular signaling.

References

- 1. Plasmalogen - Wikipedia [en.wikipedia.org]

- 2. plasmalogen biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PE homeostasis rebalanced through mitochondria-ER lipid exchange prevents retinal degeneration in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of plasmalogen metabolism and traffic in mammals: The fog begins to lift - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Accurate quantitation of choline and ethanolamine plasmalogen molecular species in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. caymanchem.com [caymanchem.com]

The Discovery and Enduring Enigma of Plasmenylcholine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Plasmenylcholines, a unique subclass of phospholipids (B1166683) characterized by a vinyl-ether bond at the sn-1 position of the glycerol (B35011) backbone, have journeyed from a serendipitous discovery in the early 20th century to a focal point of modern research in neurodegenerative diseases, cardiovascular health, and cellular signaling. This technical guide provides an in-depth exploration of the history, discovery, and evolving understanding of plasmenylcholine research. It is designed to equip researchers, scientists, and drug development professionals with a comprehensive overview of the core knowledge in the field, from foundational discoveries to contemporary experimental methodologies. This document summarizes key quantitative data, details critical experimental protocols, and visualizes complex biochemical pathways to facilitate a deeper understanding of this compound's role in health and disease, thereby empowering future research and therapeutic development.

A Historical Odyssey: The Discovery and Unraveling of this compound

The story of this compound is intrinsically linked to the broader discovery of plasmalogens. The journey began in 1924 when Feulgen and Voit, while developing a staining method for nucleic acids, observed that acid hydrolysis of tissue sections led to the release of aldehydes from the cytoplasm, which they termed "plasmal."[1][2] This marked the initial discovery of what would later be identified as plasmalogens.

The subsequent decades saw a concerted effort to elucidate the unique chemical structure of these molecules. A significant breakthrough came with the characterization of the vinyl-ether linkage at the sn-1 position, a feature that distinguishes plasmalogens from the more common diacyl phospholipids.[2] The term "this compound" specifically refers to plasmalogens that have a choline (B1196258) head group.

The biosynthetic pathway of plasmalogens, a complex process spanning two cellular organelles, the peroxisome and the endoplasmic reticulum, was another major area of investigation. Key enzymes in this pathway, such as glyceronephosphate O-acyltransferase (GNPAT) and alkylglycerone phosphate (B84403) synthase (AGPS) in the peroxisome, and the crucial terminal enzyme, plasmanylethanolamine desaturase (TMEM189), which forms the characteristic vinyl-ether bond in the endoplasmic reticulum, have been identified and characterized over the years.[1] It is now understood that this compound is primarily synthesized from plasmenylethanolamine through a series of enzymatic reactions.

The following timeline highlights some of the pivotal moments in the history of plasmalogen and, by extension, this compound research:

-

1924: Feulgen and Voit first describe "plasmalogens" based on their aldehyde-generating properties after acid treatment of tissues.[1][2]

-

1950s-1960s: The definitive chemical structure of plasmalogens, including the characteristic vinyl-ether bond at the sn-1 position, is established.

-

1970s: The fundamental steps of the ether lipid biosynthetic pathway are elucidated, highlighting the essential role of peroxisomes.

-

1990s: The genetic basis for several peroxisomal biogenesis disorders, which are characterized by deficient plasmalogen synthesis, is identified, underscoring the physiological importance of these lipids.

-

2010: The gene encoding plasmanylethanolamine desaturase, the key enzyme responsible for creating the vinyl-ether bond, is identified as TMEM189, resolving a long-standing mystery in the field.[3][4]

-

2000s-Present: A growing body of research links plasmalogen deficiency, including this compound, to a range of pathologies, most notably Alzheimer's disease, sparking significant interest in their potential as biomarkers and therapeutic targets.

Quantitative Landscape: this compound Distribution in Human Tissues

Plasmenylcholines are ubiquitously distributed throughout the human body, with their concentrations varying significantly across different tissues. This differential distribution reflects their specialized roles in various physiological processes. The heart, for instance, is particularly enriched in this compound, where it constitutes a substantial portion of the choline glycerophospholipids.[1] The brain also contains significant amounts of plasmalogens, with plasmenylethanolamine being the more abundant species in the myelin sheath, while this compound is also present.[1]

Below is a summary of reported this compound concentrations in various human tissues. It is important to note that values can vary depending on the analytical methods used and the specific characteristics of the study population.

| Tissue | This compound Concentration (mol% of total choline glycerophospholipids) | Reference |

| Heart | 30-40% | [1] |

| Brain (Adult) | ~20% of total glycerophospholipids are plasmalogens | [1] |

| Skeletal Muscle | Abundant | [5] |

| Lungs | Abundant | [5] |

| Kidneys | Abundant | [5] |

Table 1: Distribution of this compound in Human Tissues. This table summarizes the relative abundance of this compound in major human organs.

A significant area of current research is the alteration of this compound levels in disease states. Notably, a substantial decrease in this compound has been observed in the prefrontal cortex of individuals with Alzheimer's disease.

| Brain Region | Condition | This compound Concentration (nmol/g wet weight) | Reference |

| Prefrontal Cortex | Control | 4061 | |

| Prefrontal Cortex | Alzheimer's Disease | 1111 |

Table 2: this compound Levels in the Prefrontal Cortex of Alzheimer's Disease Patients vs. Controls. This table highlights the dramatic reduction of this compound in a key brain region affected by Alzheimer's disease.

Experimental Cornerstones: Key Methodologies in this compound Research

The advancement of our understanding of this compound has been intrinsically linked to the development of sophisticated analytical and experimental techniques. Here, we detail the methodologies for some of the key experiments in the field.

Quantification of this compound by Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of this compound and other lipid species in biological samples.

Experimental Protocol: Lipid Extraction and LC-MS/MS Analysis

-

Lipid Extraction (Folch Method):

-

Homogenize tissue samples in a chloroform:methanol (2:1, v/v) solution.

-

Add 0.9% NaCl solution to the homogenate to induce phase separation.

-

Centrifuge the mixture to separate the aqueous and organic phases.

-

Carefully collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

Reconstitute the dried lipid extract in an appropriate solvent for LC-MS/MS analysis (e.g., methanol).

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation: Employ a suitable liquid chromatography column (e.g., a C18 reversed-phase column) to separate the different lipid classes. A gradient elution with solvents such as water, acetonitrile, and isopropanol (B130326) containing additives like ammonium (B1175870) acetate (B1210297) or formate (B1220265) is typically used.

-

Mass Spectrometric Detection: Utilize a triple quadrupole mass spectrometer operating in positive ion mode. For this compound, precursor ion scanning for the characteristic phosphocholine (B91661) headgroup fragment at m/z 184 is a common and effective method for identification and quantification.

-

Quantification: Use a calibration curve generated with synthetic this compound standards of known concentrations to accurately quantify the endogenous levels in the samples. Internal standards, such as deuterated lipid species, should be added at the beginning of the extraction process to correct for variations in extraction efficiency and instrument response.

-

Assay for Plasmanylethanolamine Desaturase (TMEM189) Activity

The activity of TMEM189, the enzyme that introduces the vinyl-ether bond, is a critical parameter in studying plasmalogen biosynthesis. A fluorescence-based assay has been developed for this purpose.

Experimental Protocol: TMEM189 Activity Assay

-

Substrate Preparation: Synthesize or obtain a fluorescently labeled substrate, such as 1-O-(pyren-1-yl)decyl-2-acyl-sn-glycero-3-phosphoethanolamine.

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293T cells) in appropriate media.

-

Transfect the cells with a plasmid expressing TMEM189. A control transfection with an empty vector should be performed in parallel.

-

-

Cell Lysis and Microsome Preparation:

-

After a suitable expression period (e.g., 48 hours), harvest the cells.

-

Lyse the cells using a hypotonic buffer and dounce homogenization.

-

Isolate the microsomal fraction, which contains the endoplasmic reticulum where TMEM189 is located, by differential centrifugation.

-

-

Enzyme Reaction:

-

Incubate the microsomal preparation with the fluorescently labeled substrate in a reaction buffer containing necessary cofactors such as NADH or NADPH and ATP.

-

The reaction is typically carried out at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Lipid Extraction and Analysis:

-

Stop the reaction by adding a chloroform:methanol solution and perform a lipid extraction as described in section 3.1.

-

Separate the lipid extract using high-performance liquid chromatography (HPLC) with a fluorescence detector.

-

The formation of the fluorescent plasmalogen product can be quantified by measuring its peak area and comparing it to a standard curve.

-

Assessment of Antioxidant Properties

The vinyl-ether bond of plasmenylcholines is highly susceptible to oxidation, making them potent antioxidants that can protect other lipids and cellular components from oxidative damage.

Experimental Protocol: AAPH-Induced Peroxidation Assay

-

Liposome Preparation:

-

Prepare liposomes containing a polyunsaturated fatty acid-rich phospholipid (e.g., 1-palmitoyl-2-linoleoyl-sn-glycero-3-phosphocholine) and the this compound to be tested.

-

Control liposomes without the this compound should also be prepared.

-

-

Initiation of Oxidation:

-

Induce lipid peroxidation by adding a free radical initiator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH).

-

-

Monitoring Peroxidation:

-

Monitor the formation of conjugated dienes, a product of lipid peroxidation, by measuring the increase in absorbance at 234 nm over time using a spectrophotometer.

-

-

Data Analysis:

-

Compare the rate of conjugated diene formation in the presence and absence of the this compound. A slower rate of peroxidation in the presence of this compound indicates its antioxidant activity.

-

Visualizing the Molecular Machinery: Pathways and Workflows

To facilitate a clearer understanding of the complex processes involving this compound, the following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and experimental workflows.

Biosynthesis of this compound

The synthesis of this compound is a multi-step process that begins in the peroxisome and concludes in the endoplasmic reticulum.

Figure 1: Biosynthesis of this compound. This diagram illustrates the key enzymatic steps and cellular compartments involved in the synthesis of this compound.

This compound in Signaling

This compound and its derivatives are not merely structural components of membranes; they also participate in cellular signaling cascades.

Figure 2: A Signaling Pathway Involving a this compound Derivative. This diagram shows how the hydrolysis of this compound can lead to the generation of a second messenger that influences gene expression.

Experimental Workflow for Plasmalogen Quantification

The following diagram outlines the typical workflow for the quantitative analysis of this compound from biological samples.

Figure 3: Experimental Workflow for this compound Quantification. This flowchart provides a step-by-step overview of the process for quantifying this compound in biological samples.

Future Directions and Unanswered Questions

Despite significant progress, the field of this compound research is still rife with unanswered questions and exciting avenues for future exploration. The precise molecular mechanisms by which this compound deficiency contributes to the pathology of neurodegenerative diseases like Alzheimer's remain to be fully elucidated. The development of specific and potent modulators of this compound biosynthesis could offer novel therapeutic strategies. Furthermore, the full spectrum of signaling pathways in which this compound and its metabolites participate is an area of active investigation.

The continued development of advanced analytical techniques, such as high-resolution mass spectrometry and lipidomics, will undoubtedly play a pivotal role in unraveling the remaining mysteries surrounding this enigmatic and critically important class of lipids. The journey that began with a simple staining anomaly continues to lead us to a deeper understanding of cellular function and human health.

References

- 1. Plasmalogen - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Plasmanylethanolamine desaturase - Wikipedia [en.wikipedia.org]

- 4. Plasmalogens and Photooxidative Stress Signaling in Myxobacteria, and How it Unmasked CarF/TMEM189 as the Δ1′-Desaturase PEDS1 for Human Plasmalogen Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Plasmenylcholine's role in protecting against oxidative stress.

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

December 19, 2025

Executive Summary

Plasmenylcholines, a unique class of phospholipids (B1166683) characterized by a vinyl-ether bond at the sn-1 position of the glycerol (B35011) backbone, are emerging as critical players in cellular defense against oxidative stress. Their distinct chemical structure endows them with potent antioxidant properties, enabling them to act as sacrificial scavengers of a variety of reactive oxygen species (ROS). Beyond this direct protective role, plasmenylcholines and their metabolites are implicated in complex signaling pathways that further bolster cellular resilience. This technical guide provides a comprehensive overview of the current understanding of plasmenylcholine's role in mitigating oxidative stress, with a focus on quantitative data, detailed experimental methodologies, and the intricate signaling networks involved. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to unravel the therapeutic potential of these fascinating lipids.

Introduction to Plasmenylcholines and Oxidative Stress

Oxidative stress, a state of imbalance between the production of ROS and the biological system's ability to detoxify these reactive intermediates, is a key contributor to a multitude of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer.[1][2] Plasmenylcholines, enriched in electrically active tissues such as the heart and brain, represent a significant portion of the cell's phospholipid arsenal.[3] Their defining feature, the vinyl-ether bond, is highly susceptible to oxidation, making it a preferential target for ROS attack.[1] This "sacrificial" antioxidant mechanism protects other vital cellular components, such as polyunsaturated fatty acids (PUFAs) and proteins, from oxidative damage.[1]

Direct Antioxidant Mechanisms of this compound